molecular formula C9H19NO2 B7893291 Methyl 2-amino-4-ethylhexanoate

Methyl 2-amino-4-ethylhexanoate

Cat. No.: B7893291
M. Wt: 173.25 g/mol
InChI Key: RQHJPGFOLFLDRC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-ethylhexanoate is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is a derivative of hexanoic acid and contains an amino group and an ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-ethylhexanoate typically involves the esterification of 2-amino-4-ethylhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-4-ethylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-ethylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-amino-4-methylhexanoate
  • Methyl 2-amino-4-isobutylhexanoate
  • Methyl 2-amino-4-phenylhexanoate

Comparison: Methyl 2-amino-4-ethylhexanoate is unique due to its specific ethyl substitution, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

methyl 2-amino-4-ethylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-7(5-2)6-8(10)9(11)12-3/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHJPGFOLFLDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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